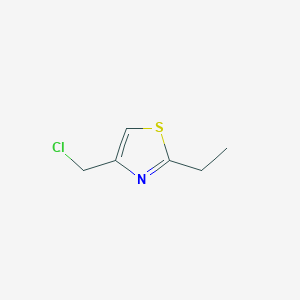
4,4-二乙基环己酮
概览
描述
4,4-Diethylcyclohexanone is a chemical compound with the molecular formula C10H18O . It is similar to 4,4-Dimethylcyclohexanone, which has the molecular formula C8H14O .
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohexanone involves a multi-step reaction with 2 steps . The first step involves the use of concentrated H2SO4 and benzene under heating conditions. The second step involves the use of H2 and 5% Pd/C in ethyl acetate .Molecular Structure Analysis
The molecular structure of 4,4-Diethylcyclohexanone consists of a six-membered ring with two ethyl groups attached to the same carbon atom and a ketone functional group .科研应用
合成和化学反应
4,4-二乙基环己酮已在各种合成和化学反应研究中得到探索。例如,它已被用于合成N-(-二甲基氨丙基)-2-氮-8,8-二乙基-8-锗螺[4.5]癸烷,这是一种具有显著生物活性的化合物,作为对4,4-二烷基-4-锗环己酮进行研究的一部分 (Rice, Wheeler, & Geschickter, 1974)。此外,它的衍生物已被用于环氧丙烷与二氧化碳的共聚反应,导致形成具有主要碳酸酯键的聚合物 (Kuran & Listoś, 1994)。
催化和聚合
4,4-二乙基环己酮及其衍生物在催化中发挥作用。一项关注苯酚在温和条件下选择性加氢生成环己酮的研究突出了这类酮在化工制造中的重要性 (Wang et al., 2011)。在聚合背景下,衍生物已被用作1,2-环氧丙烷和1,2-环氧环己烷的聚合催化剂 (Kuran & Listoś, 1994)。
生物学研究和酶反应
该化合物也在生物学背景下进行了研究。一项研究报告了使用环己酮单加氧酶,一种酶,对4-取代和4,4-二取代环己酮进行巴耶-维勒氧化反应,展示了该酶在提供手性构建块方面的实用性 (Mihovilovic et al., 2001)。
液晶显示材料
环己酮衍生物,包括4,4-二乙基环己酮,已被注意到在液晶显示材料中的作用。它们在这一领域的合成和应用已经得到审查,强调了它们在现代显示技术中的重要性 (Du Hong-zhang, 2007)。
Safety And Hazards
性质
IUPAC Name |
4,4-diethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUQGFGLUTUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)CC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564540 | |
| Record name | 4,4-Diethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethylcyclohexanone | |
CAS RN |
35155-51-2 | |
| Record name | 4,4-Diethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)
![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)

![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)






![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)


